![molecular formula C17H14N2O3S B2741331 (E)-1-(3-(苯并[d]噻唑-2-基氧基)氮杂环丁烷-1-基)-3-(呋喃-2-基)丙-2-烯-1-酮 CAS No. 1421586-79-9](/img/structure/B2741331.png)
(E)-1-(3-(苯并[d]噻唑-2-基氧基)氮杂环丁烷-1-基)-3-(呋喃-2-基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .科学研究应用
合成与药理学应用
对苯并噻唑衍生物(包括含有氮杂环丁酮和呋喃单元的衍生物)的研究主要集中于合成具有潜在药理活性的新化合物。例如,噻唑嘧啶衍生物的合成和评估已证明具有显著的抗伤害感受和抗炎特性,这表明它们在疼痛和炎症管理中的潜在应用(Selvam, Karthik, Palanirajan, & Ali, 2012)。类似地,苯并噻唑取代的 β-内酰胺杂化物已被合成并评估其抗菌和抗疟疾活性,表明它们可用于治疗传染病(Alborz 等,2018)。
抗菌和抗真菌特性
含有苯并噻唑、氮杂环丁酮和呋喃片段的化合物已表现出有希望的抗菌和抗真菌特性。例如,新型非对映选择性苯并噻唑 β-内酰胺共轭物对多种细菌菌株表现出中等的抗菌活性(Alborz 等,2018)。另一项研究合成了香豆素的氮杂环丁酮和噻唑烷酮衍生物,它们表现出显着的抗菌活性,表明它们作为新型治疗剂的潜力(Subudhi 等,2007)。
抗炎和镇痛作用
对噻唑嘧啶衍生物的探索发现了具有显着抗伤害感受和抗炎作用的化合物,暗示了它们在治疗疼痛和炎症中的应用。这与可以用苯并噻唑、氮杂环丁酮和呋喃组分合成的化合物尤为相关,这些组分可能具有相似的药理特性(Selvam 等,2012)。
作用机制
安全和危害
属性
IUPAC Name |
(E)-1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-16(8-7-12-4-3-9-21-12)19-10-13(11-19)22-17-18-14-5-1-2-6-15(14)23-17/h1-9,13H,10-11H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLGPPLZQSUYKZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。